molecular formula C23H22N2O2S2 B4770580 (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4770580
M. Wt: 422.6 g/mol
InChI Key: WNRILSWAGSJPFI-VXPUYCOJSA-N
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Description

The compound (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one features a hybrid structure combining an indole-2-one scaffold with a 4-oxo-2-thioxothiazolidine moiety.

Properties

IUPAC Name

(5Z)-5-(1-butyl-2-oxoindol-3-ylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-2-3-14-24-18-12-8-7-11-17(18)19(21(24)26)20-22(27)25(23(28)29-20)15-13-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRILSWAGSJPFI-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazolidinone ring and the phenylethyl group. Common reagents used in these reactions include butylamine, phenylacetic acid, and various thioesters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. Thiazolidinones have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of thiazolidinones have shown effectiveness against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

Antimicrobial Properties

The thiazolidinone framework is also associated with antimicrobial activity. Studies have demonstrated that similar compounds possess inhibitory effects on bacterial and fungal strains. The incorporation of a phenylethyl group may enhance the lipophilicity of the molecule, potentially improving its interaction with microbial membranes.

Anti-inflammatory Effects

Compounds containing thiazolidinone moieties have been reported to exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which could position (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one as a candidate for treating inflammatory diseases.

Table 1: Summary of Research Findings on Thiazolidinone Derivatives

Study ReferenceCompound StudiedApplicationKey Findings
[A]Thiazolidinone Derivative AAnticancerInduced apoptosis in breast cancer cells
[B]Thiazolidinone Derivative BAntimicrobialEffective against MRSA strains
[C]Thiazolidinone Derivative CAnti-inflammatoryReduced TNF-alpha levels in vitro

Notable Research Insights

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry found that thiazolidinone derivatives significantly inhibited the proliferation of various cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Activity : Research highlighted in Antibiotics journal demonstrated that certain thiazolidinone compounds exhibited potent activity against resistant bacterial strains.
  • Inflammatory Response Modulation : A study indicated that thiazolidinones could modulate inflammatory responses by downregulating cytokine production, suggesting therapeutic potential in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below summarizes key structural variations and properties of analogs:

Compound Name / ID Substituents (Thiazolidinone/Indole) Molecular Formula Molecular Weight Key Features
Target Compound 2-Phenylethyl / Butyl Not explicitly stated ~434* High lipophilicity; potential for enhanced membrane permeability
(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-butyl-1,3-dihydro-2H-indol-2-one Allyl / Butyl C₁₈H₁₈N₂O₂S₂ 358.47 Lower MW; allyl group may reduce steric hindrance compared to phenylethyl
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 3-Hydroxyphenyl / 1-Methylindole C₁₉H₁₃N₂O₂S₂ 392.45 Hydroxy group enhances solubility; demonstrated antimicrobial activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl / 2-Methylbenzylidene C₁₇H₁₃NO₂S₂ 339.42 Benzylidene group increases planarity; crystallographic data available
(Z)-5-((1-(3-Methylbut-2-en-1-yl)-1H-indol-3-yl)methylene)-3-phenethylthiazolidine-2,4-dione Phenethyl / 3-Methylbut-2-en-1-yl C₂₃H₂₁N₂O₃S 405.49 Thiazolidinedione (vs. thioxo) alters electronic properties; phenethyl group shared with target
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 2-Furylmethyl / None C₁₅H₁₁N₂O₂S₂ 339.39 Furyl group introduces polarity; potential for hydrogen bonding
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one 3-Chlorophenyl / 5-Nitroindole C₁₇H₁₀ClN₃O₃S₂ 435.92 Nitro group increases electron-withdrawing effects; chlorine enhances halogen bonding
(3Z)-3-(3-Butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one Butyl / 4-Methylbenzyl C₂₃H₂₂N₂O₂S₂ 434.55 Methylbenzyl group adds steric bulk; similar MW to target compound

*Estimated based on structural analogy to .

Key Structural Determinants of Activity

  • Substituent Effects :
    • Phenylethyl vs. Allyl/Alkyl : The phenylethyl group in the target compound likely enhances lipophilicity and π-π stacking compared to allyl () or furylmethyl () groups.
    • Nitro and Halogen Substituents : The nitro group in increases reactivity, while chlorine in the same compound may improve target selectivity via halogen bonds.
  • Stereoelectronic Effects: The thioxo group (C=S) in the target compound vs.

Research Findings and Implications

  • Synthetic Accessibility : Compounds with simpler substituents (e.g., ) are more easily synthesized, whereas the target compound’s phenylethyl group may require multi-step functionalization .
  • Druglikeness : The target compound’s estimated logP (based on ) suggests moderate bioavailability, but its high MW (~434) may limit compliance with Lipinski’s rules.
  • Further studies should prioritize assays against microbial or cancer cell lines, leveraging structural insights from analogs .

Q & A

Q. Basic Research Focus

  • FT-IR and NMR : The thioxo (C=S) group is identified at ~1250–1270 cm⁻¹ (FT-IR). NMR confirms the Z-configuration via coupling constants (e.g., vinyl proton splitting patterns) and indole/thiazolidinone ring integration .
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguities (e.g., Z/E isomerism) and hydrogen-bonding networks. For example, rhodanine derivatives show planar conformations stabilized by intramolecular S···O interactions .

What methodologies are used to analyze the compound's reactivity with biological targets (e.g., enzymes or receptors)?

Q. Advanced Research Focus

  • Molecular docking : Computational models (AutoDock Vina, Schrödinger Suite) predict binding affinities to targets like bacterial DNA gyrase or viral proteases. Docking scores correlate with substituent effects (e.g., 2-phenylethyl enhances hydrophobic interactions) .
  • In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values), while antioxidant potential is assessed using DPPH radical scavenging. Derivatives with electron-withdrawing groups show enhanced activity .

How do substituent modifications on the indole or thiazolidinone moieties impact pharmacological activity?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) studies :
    • Indole C3-substituents : Bulky groups (e.g., butyl) improve membrane permeability but may reduce solubility .
    • Thiazolidinone 3-substituents : Aromatic groups (e.g., 2-phenylethyl) enhance π-π stacking with enzyme active sites, as seen in rhodanine-based antivirals .
  • Derivative synthesis : Electrophilic substitution (e.g., chloroacetyl chloride) or condensation with heteroaryl aldehydes generates analogs for comparative bioactivity screening .

What experimental strategies address contradictions in reported biological data (e.g., varying MIC values across studies)?

Q. Advanced Research Focus

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate inter-lab discrepancies .
  • Meta-analysis : Statistically evaluate datasets to identify outliers or trends (e.g., Gram-positive vs. Gram-negative selectivity) .

What computational tools predict the compound's pharmacokinetic properties (e.g., bioavailability, metabolic stability)?

Q. Advanced Research Focus

  • ADMET prediction : SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, the butyl group increases logP, suggesting potential hepatic clearance issues .
  • Metabolic pathway simulation : CypReact identifies probable oxidation sites (e.g., indole C5 or thiazolidinone S-oxidation) .

How is the compound's stability under physiological conditions evaluated?

Q. Advanced Research Focus

  • pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. HPLC monitors degradation products (e.g., hydrolysis of the thioxo group) .
  • Light/thermal stability : Accelerated stability studies (40°C/75% RH for 6 months) assess solid-state degradation, with XRD confirming crystallinity loss .

What synthetic strategies improve scalability for in vivo studies?

Q. Advanced Research Focus

  • Flow chemistry : Continuous synthesis in microreactors reduces reaction time and improves yield consistency (e.g., 85% yield in 30 minutes for analogous thiazolidinones) .
  • Green solvents : Replace acetic acid with cyclopentyl methyl ether (CPME) to enhance safety and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
(3Z)-1-butyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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